molecular formula Mg(IO3)2<br>I2MgO6 B1584674 Magnesium diiodate CAS No. 7790-32-1

Magnesium diiodate

Cat. No. B1584674
CAS RN: 7790-32-1
M. Wt: 374.11 g/mol
InChI Key: UYNRPXVNKVAGAN-UHFFFAOYSA-L
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Patent
USRE029981

Procedure details

A 100-ml. inner capacity stainless steel autoclave of a shaker type is charged with 22.0 grams (0.179 mol) of 4-pyridyl formate. Further piperidine of 1.0 mol as solvent and nickel bicarbonate of 0.045 mol and magnesium iodate of 0.050 mol as catalyst, are added thereto per mol of starting formic acid ester. Carbon monoxide is introduced into the autoclave under pressure. The reaction is conducted for 2.0 hours at 260° C. and 500 kg./cm.2 gauge. After termination of the reaction, the autoclave is cooled and the reaction product is taken away therefrom. The unreacted 4-pyridyl formate is distilled off. Further distillation of the remaining liquor gives pyridine-4-carboxylic acid in a yield of 4.43 grams (0.036 mol) corresponding to a conversion of 20.1% based on the starting formic acid ester.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-pyridyl formate
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
formic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O:3]C1C=CN=CC=1)=[O:2].[C]=O.[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>C(=O)(O)[O-].[Ni+2].C(=O)(O)[O-].I([O-])(=O)=O.[Mg+2].I([O-])(=O)=O>[N:12]1[CH:17]=[CH:16][C:15]([C:1]([OH:3])=[O:2])=[CH:14][CH:13]=1 |f:3.4.5,6.7.8,^3:9|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-pyridyl formate
Quantity
22 g
Type
reactant
Smiles
C(=O)OC1=CC=NC=C1
Step Two
Name
formic acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C([O-])(O)=O.[Ni+2].C([O-])(O)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
I(=O)(=O)[O-].[Mg+2].I(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After termination of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave is cooled
DISTILLATION
Type
DISTILLATION
Details
The unreacted 4-pyridyl formate is distilled off
DISTILLATION
Type
DISTILLATION
Details
Further distillation of the remaining liquor

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE029981

Procedure details

A 100-ml. inner capacity stainless steel autoclave of a shaker type is charged with 22.0 grams (0.179 mol) of 4-pyridyl formate. Further piperidine of 1.0 mol as solvent and nickel bicarbonate of 0.045 mol and magnesium iodate of 0.050 mol as catalyst, are added thereto per mol of starting formic acid ester. Carbon monoxide is introduced into the autoclave under pressure. The reaction is conducted for 2.0 hours at 260° C. and 500 kg./cm.2 gauge. After termination of the reaction, the autoclave is cooled and the reaction product is taken away therefrom. The unreacted 4-pyridyl formate is distilled off. Further distillation of the remaining liquor gives pyridine-4-carboxylic acid in a yield of 4.43 grams (0.036 mol) corresponding to a conversion of 20.1% based on the starting formic acid ester.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-pyridyl formate
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
formic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O:3]C1C=CN=CC=1)=[O:2].[C]=O.[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>C(=O)(O)[O-].[Ni+2].C(=O)(O)[O-].I([O-])(=O)=O.[Mg+2].I([O-])(=O)=O>[N:12]1[CH:17]=[CH:16][C:15]([C:1]([OH:3])=[O:2])=[CH:14][CH:13]=1 |f:3.4.5,6.7.8,^3:9|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-pyridyl formate
Quantity
22 g
Type
reactant
Smiles
C(=O)OC1=CC=NC=C1
Step Two
Name
formic acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C([O-])(O)=O.[Ni+2].C([O-])(O)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
I(=O)(=O)[O-].[Mg+2].I(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After termination of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave is cooled
DISTILLATION
Type
DISTILLATION
Details
The unreacted 4-pyridyl formate is distilled off
DISTILLATION
Type
DISTILLATION
Details
Further distillation of the remaining liquor

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.